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Introduction
Enolase is a key metalloenzyme that catalyzes the reversible dehydration of 2-

phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[1][2][3][4]

Its pivotal role in cellular metabolism has made it an attractive target for drug discovery,

particularly in oncology and infectious diseases.[1][5][6][7] SF2312 is a potent, natural

phosphonate antibiotic that acts as a low-nanomolar inhibitor of enolase.[5][6][8] This document

provides detailed protocols for assessing the enzymatic activity of purified enolase and for

determining the inhibitory potential of SF2312.

SF2312 is a transition state analogue that demonstrates potent inhibition of enolase activity.[2]

[3] It has been shown to be a highly potent inhibitor of both human enolase 1 (ENO1) and

enolase 2 (ENO2), with IC50 values in the low nanomolar range.[8] Specifically, the (3S,5S)-

enantiomer of SF2312 is the active form that binds to the enzyme's active site.[2][3]

Principle of the Assay
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The enolase activity is determined by monitoring the conversion of 2-PGA to PEP. This can be

measured directly by observing the increase in absorbance at 240 nm due to the formation of

the enol-keto group of PEP. Alternatively, a coupled enzyme assay can be used. In this system,

the PEP produced is used by pyruvate kinase (PK) to convert ADP to ATP, forming pyruvate.

The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a process that

involves the oxidation of NADH to NAD+. The decrease in NADH concentration can be

monitored by measuring the decrease in absorbance at 340 nm.[9][10][11]

Materials and Reagents
Purified Enolase (e.g., human recombinant ENO1 or ENO2)

SF2312 ammonium salt

2-Phosphoglycerate (2-PGA)

Triethanolamine buffer

Magnesium Sulfate (MgSO4)

Potassium Chloride (KCl)

Pyruvate Kinase (PK)

Lactate Dehydrogenase (LDH)

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

ADP (Adenosine 5'-diphosphate)

96-well UV-transparent microplates

Spectrophotometer capable of reading absorbance at 240 nm or 340 nm

Experimental Protocols
Protocol 1: Direct Spectrophotometric Assay of Enolase
Activity
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This protocol directly measures the formation of PEP by monitoring the increase in absorbance

at 240 nm.

1. Reagent Preparation:

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM MgSO4.
Substrate Stock Solution: 10 mM 2-PGA in deionized water.
Enzyme Solution: Prepare a stock solution of purified enolase in Assay Buffer. The final
concentration in the assay will need to be optimized.
Inhibitor Stock Solution: Prepare a stock solution of SF2312 in deionized water.

2. Assay Procedure:

To a 96-well UV-transparent plate, add the following components in order:

Assay Buffer
Enzyme Solution (to a final concentration of e.g., 40 nM)[12]
SF2312 or vehicle control (for inhibition studies, pre-incubate the enzyme with the inhibitor
for 5 minutes at 25°C)[12]

Initiate the reaction by adding the 2-PGA substrate solution to a final concentration of 0.5
mM.[12]
Immediately measure the increase in absorbance at 240 nm every 30 seconds for 5-10
minutes using a microplate reader.
The rate of the reaction is calculated from the linear portion of the absorbance versus time
curve.

Protocol 2: Coupled Enzyme Assay for Enolase Activity
This protocol measures enolase activity by coupling the production of PEP to the oxidation of

NADH.

1. Reagent Preparation:

Reaction Buffer: 100 mM Triethanolamine buffer, pH 7.4, containing 2 M KCl and 500 mM
MgSO4.[10]
Substrate/Cofactor Mix: Prepare a solution containing 56 mM 2-PGA, 20 mM ADP, and 7 mM
NADH in deionized water.[9][10]
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Coupling Enzymes: A solution containing Pyruvate Kinase (e.g., 7 units/mL) and Lactate
Dehydrogenase (e.g., 10 units/mL).[9]
Enzyme Solution: Prepare a stock solution of purified enolase in an appropriate buffer (e.g.,
15 mM Tris-HCl with 0.02% BSA).[9]
Inhibitor Stock Solution: Prepare a stock solution of SF2312 in deionized water.

2. Assay Procedure:

To a 96-well microplate, add the following components:

Reaction Buffer
Substrate/Cofactor Mix
Coupling Enzymes
Enzyme Solution
SF2312 or vehicle control (for inhibition studies, pre-incubate the enzyme with the inhibitor)

Initiate the reaction by adding the enolase enzyme solution.
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20
minutes.
The rate of the reaction is determined from the linear portion of the curve.

Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Kinetic Parameters of Purified Enolase

Parameter Value Units

Vmax User-determined µmol/min/mg

Km for 2-PGA User-determined µM

Table 2: Inhibition of Enolase Activity by SF2312
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Enolase Isoform
SF2312
Concentration (nM)

% Inhibition IC50 (nM)

ENO1 Concentration 1 Value 37.9[8]

Concentration 2 Value

Concentration 3 Value

ENO2 Concentration 1 Value 42.5[8]

Concentration 2 Value

Concentration 3 Value

Visualizations
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Caption: Glycolytic pathway showing enolase catalysis and inhibition by SF2312.
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Caption: Workflow for the coupled enolase activity assay with SF2312.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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